N-(3-chloro-4-methoxyphenyl)-2-({8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a complex organic compound with the molecular formula and a molecular weight of 471.0 g/mol. The compound is classified under the category of acetamides and features a unique spirocyclic structure, which contributes to its potential biological activities. Its CAS number is 1189891-82-4, indicating its registration in chemical databases for identification and research purposes .
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-({8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions that integrate various functional groups. While specific synthetic pathways are not detailed in the available literature, compounds of this nature are often synthesized through:
These methods may involve reagents such as chlorinated compounds, methoxy sources (like methanol or dimethyl sulfate), and appropriate catalysts or bases to facilitate the reactions.
The molecular structure of N-(3-chloro-4-methoxyphenyl)-2-({8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide can be represented using various structural notations including SMILES and InChI codes:
COC1=C(Cl)C=C(NC(CCl)=O)C=C1
The compound exhibits a complex arrangement featuring:
The spatial arrangement is critical for its interaction with biological targets.
The compound may undergo several chemical reactions typical for amides and substituted aromatic compounds:
These reactions are essential for exploring the compound's reactivity and potential applications in medicinal chemistry.
While specific mechanisms of action for N-(3-chloro-4-methoxyphenyl)-2-({8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide are not extensively documented, similar compounds often interact with biological targets such as enzymes or receptors through:
Further studies would be necessary to elucidate its precise mechanism.
The physical properties of N-(3-chloro-4-methoxyphenyl)-2-({8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-y}sulfanyl)acetamide include:
Property | Value |
---|---|
Molecular Weight | 471.0 g/mol |
Molecular Formula | C24H27ClN4O2S |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties suggest that the compound may be stable under standard laboratory conditions but require further investigation for comprehensive data .
N-(3-chloro-4-methoxyphenyl)-2-({8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-y}sulfanyl)acetamide holds potential applications in various scientific fields:
Research into this compound could lead to significant advancements in drug discovery and development.
CAS No.: 1902954-60-2
CAS No.: 22756-36-1
CAS No.: 13767-16-3
CAS No.:
CAS No.: 85252-29-5